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Acetaminophen Mercapurate Disodium Salt

Cat. No.: B1157603
M. Wt: 356.31
Attention: For research use only. Not for human or veterinary use.
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Description

Liquid Chromatography (LC) Based Approaches

Liquid chromatography stands as a cornerstone for the separation of acetaminophen (B1664979) mercapturate from other metabolites and endogenous components in research samples. The choice between high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) often depends on the specific requirements of the analysis, such as sample throughput and desired resolution.

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of acetaminophen metabolites. In a typical HPLC setup for acetaminophen mercapturate, a reversed-phase column is employed to separate the compound from a mixture. The mobile phase usually consists of an aqueous component, often with a pH modifier like formic or acetic acid, and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, where the chromophore of the molecule absorbs light at a specific wavelength, or more advanced detectors like a diode array detector (DAD) for spectral confirmation.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

For more demanding research applications requiring higher resolution and faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) is the preferred method. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. This results in sharper and narrower peaks, allowing for better separation of closely eluting compounds and increased sensitivity. In the context of acetaminophen mercapturate analysis, UPLC can provide a more detailed metabolic profile in a shorter timeframe compared to conventional HPLC.

Method Development and Validation for Research Applications

The development and validation of LC methods are crucial to ensure the reliability and accuracy of research findings. Method development for acetaminophen mercapturate involves optimizing several parameters, including the choice of stationary phase (column chemistry), mobile phase composition (including pH and organic modifier), flow rate, and column temperature. Validation of the developed method typically follows established guidelines and includes the assessment of parameters such as linearity, accuracy, precision (repeatability and intermediate precision), selectivity, and robustness. For instance, a study might demonstrate linearity over a specific concentration range with a high correlation coefficient (e.g., r² > 0.99) and acceptable accuracy and precision (e.g., within ±15%).

Mass Spectrometry (MS) Integration for Structural Elucidation and Quantification

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an unparalleled level of specificity and sensitivity for the analysis of acetaminophen mercapturate. This combination allows for not only the quantification of the target analyte but also its unambiguous identification through mass-to-charge ratio (m/z) and fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Profiling

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation and quantification of acetaminophen mercapturate. In an LC-MS/MS experiment, the parent ion of acetaminophen mercapturate is selected in the first mass analyzer (MS1), subjected to collision-induced dissociation (CID) to generate characteristic product ions, which are then detected in the second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high specificity by monitoring a specific precursor-to-product ion transition. This technique is instrumental in distinguishing acetaminophen mercapturate from its isomers and other co-eluting compounds, which is essential for accurate metabolite profiling. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS) in Non-Targeted Metabolomics Research

High-Resolution Mass Spectrometry (HRMS), often coupled with UPLC, is increasingly employed in non-targeted metabolomics studies to gain a comprehensive understanding of acetaminophen metabolism. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements (typically with mass errors < 5 ppm). This high mass accuracy allows for the determination of the elemental composition of detected ions, facilitating the identification of known and novel acetaminophen metabolites without the need for authentic standards for every compound. In a non-targeted approach, all detected ions are recorded, and subsequent data analysis can reveal unexpected metabolic pathways and biomarkers. For instance, a non-targeted HRMS analysis of urine samples from individuals exposed to acetaminophen could identify not only the expected mercapturate conjugate but also other previously uncharacterized metabolites.

Properties

Molecular Formula

C₁₃H₁₄N₂Na₂O₅S

Molecular Weight

356.31

Synonyms

Paracetamol 3-Mercapturate Disodium Salt;  2-Acetamido-3-((5-acetamido-2-hydroxyphenyl)thio)propanoic Acid Disodium Salt;  N-Acetyl-S-[5-(acetylamino)-2-hydroxyphenyl]-DL-cysteine Disodium Salt;  N-Acetyl-S-[5-(acetylamino)-2-hydroxyphenyl]-cysteine Dis

Origin of Product

United States

Elucidation of Biotransformation Pathways and Formation Mechanisms in Research Models

In Vitro Systems for Metabolic Pathway Investigation

In vitro models are indispensable for dissecting the complex enzymatic processes involved in acetaminophen (B1664979) metabolism at a cellular and subcellular level. These systems allow for controlled investigation of specific enzymes and pathways, free from the systemic complexities of a whole organism.

Primary hepatocytes isolated from both human and animal sources (e.g., mice) are considered highly relevant models for studying acetaminophen biotransformation. nih.govmdpi.com These cells maintain critical metabolic functions, including the expression of key enzymes responsible for the pathways leading to mercapturate formation. mdpi.com Studies using primary human hepatocytes have been crucial for understanding interindividual variability in metabolite formation and gene expression responses to acetaminophen exposure. nih.gov Metabolically competent hepatoma cell lines, such as HepaRG, also serve as valuable experimental tools. nih.gov

While the liver is the primary site of acetaminophen metabolism, the kidney also plays a significant role. nih.govclinpgx.org Isolated renal cells and precision-cut kidney slices are used to investigate organ-specific metabolism, including the local formation of the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) and its subsequent conjugation. nih.gov Research indicates that the kidney metabolizes acetaminophen to its toxic metabolite and releases the cysteine conjugate, a precursor to mercapturate, into circulation. nih.govclinpgx.org

To investigate the specific enzymatic reactions in detail, researchers utilize subcellular fractions. Liver microsomes, which are rich in Cytochrome P450 (P450) enzymes, are extensively used to study the initial oxidative step in the formation pathway of acetaminophen mercapturate. nih.govnih.gov This step involves the conversion of acetaminophen to the highly reactive electrophile, NAPQI. researchgate.netnih.gov Kinetic studies using human liver microsomes have identified the involvement of multiple P450 isoforms, including CYP2E1, CYP1A2, and CYP3A4, in this bioactivation process. nih.govnih.gov

The cytosolic fraction of liver cells, which contains soluble enzymes, is used to study the subsequent conjugation steps. The detoxification of NAPQI is critically dependent on its conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously but is also catalyzed by Glutathione-S-transferases (GSTs). nih.govnih.gov Studies with isolated human liver and placenta GSTs have shown that GSTP1 is a highly effective catalyst for this conjugation, followed by GSTT1 and GSTM1. nih.govclinpgx.org The resulting acetaminophen-glutathione conjugate (APAP-GSH) is the direct precursor that, after several enzymatic steps, is converted to acetaminophen mercapturate for urinary excretion. nih.govclinpgx.org

Table 1: Kinetic Parameters for Acetaminophen Oxidation by Recombinant Human P450 Enzymes
EnzymeKm (µM)Vmax (pmol/min/mg)Source
P450 2E1680330 nih.gov
P450 1A2343074 nih.gov
P450 3A4280130 nih.gov

To isolate the function of a single enzyme, recombinant systems are employed. These involve expressing a specific human enzyme, such as a P450 or a UGT, in a host cell line (e.g., Hep G2 or HEK cells) that otherwise lacks the activity. nih.govnih.gov This approach has been fundamental in confirming the specific P450 enzymes—namely CYP2E1, CYP1A2, and CYP3A4—that are responsible for the bioactivation of acetaminophen to NAPQI. nih.gov These systems allow for precise determination of the kinetic parameters (Km and Vmax) for each enzyme, clarifying their relative contributions at different substrate concentrations. nih.gov

Similarly, recombinant systems have been used to study the conjugation enzymes that represent competing pathways to NAPQI formation, such as the UDP-glucuronosyltransferases (UGTs). smpdb.ca For instance, HEK cells stably transfected with UGT1A6 variants have been used to assess the impact of genetic polymorphisms on glucuronidation activity, a major pathway of acetaminophen metabolism. nih.gov By understanding the kinetics of these competing pathways, researchers can better predict the conditions under which a greater proportion of acetaminophen is shunted toward the oxidative pathway leading to mercapturate formation. clinpgx.org

In Vivo Experimental Models for Metabolite Profiling (Non-Clinical Focus)

In vivo models are essential for understanding how the biotransformation pathways function within a complete physiological system, accounting for absorption, distribution, multi-organ metabolism, and excretion of metabolites like acetaminophen mercapturate.

Mice and rats are the most frequently used preclinical species for mapping the biotransformation network of acetaminophen. nih.govmdpi.com Controlled studies in these animal models allow for the systemic evaluation of metabolite profiles in plasma, bile, and urine over time. nih.gov The mouse model, in particular, is widely used because the mechanisms of acetaminophen metabolism and the resulting pathophysiology are considered to be very similar to those in humans. nih.govmdpi.com In contrast, rats are generally more resistant to acetaminophen-induced toxicity because their metabolic profile differs, with less reliance on pathways that lead to significant mitochondrial oxidative stress. nih.govxiahepublishing.com These studies are critical for quantifying the urinary recovery of glutathione-derived conjugates, such as acetaminophen mercapturate, which serves as a key indicator of the extent of P450-mediated bioactivation. nih.gov

Table 2: Comparison of Common Animal Models in Acetaminophen Biotransformation Research
ModelKey CharacteristicsRelevance to Human BiotransformationSource
MouseDevelops mitochondrial oxidative stress and JNK activation, similar to humans. Widely used for mechanistic studies with gene knock-out and transgenic variants available.Considered the most relevant animal model for studying mechanisms of acetaminophen metabolism and toxicity. nih.gov, xiahepublishing.com, mdpi.com
RatCan metabolize acetaminophen to a reactive metabolite but does not typically develop significant mitochondrial oxidant stress or subsequent injury.Considered a poor model for human-like injury mechanisms but useful for specific metabolic pathway studies, such as in genetically deficient strains. nih.gov, mdpi.com

To probe the specific roles of certain genes and pathways, researchers use genetically manipulated animal models. xiahepublishing.comfiercebiotech.com For example, studies in congenic RHA rats that are deficient in bilirubin (B190676) UDP-glucuronosyltransferase have demonstrated how impairing the primary glucuronidation pathway leads to a metabolic shift. nih.gov In these animals, decreased glucuronide production correlates with a significant increase in the bioactivation of acetaminophen, quantified by the urinary excretion of glutathione-derived conjugates. nih.gov This provides direct evidence for the shunting of the parent compound toward the CYP450-mediated pathway that ultimately produces acetaminophen mercapturate.

Furthermore, the use of genetically diverse mouse populations has been instrumental in identifying genetic factors that influence susceptibility to metabolic outcomes. fiercebiotech.com This approach has helped to identify candidate genes, such as Cd44, that are associated with variable responses to acetaminophen. fiercebiotech.com The use of gene knock-out and transgenic mice has become a cornerstone of mechanistic research, allowing for the definitive investigation of the roles of specific enzymes (e.g., CYP isoforms, GSTs) and cellular processes in the biotransformation network. xiahepublishing.com

Table 3: Subcellular Distribution of Acetaminophen and Metabolites in Hepatic Fractions
CompoundPredominant Subcellular Fraction(s)Source
AcetaminophenDistributed to a greater extent in lysosomes compared to nuclear, mitochondrial, microsomal, and cytosolic fractions. nih.gov
Acetaminophen Glucuronide (AG)Detected only in cytosol. nih.gov
Acetaminophen Sulfate (B86663) (AS)Distribution predominated in cytosolic and lysosomal fractions. nih.gov

Molecular Mechanisms of Mercapurate Formation

The formation of acetaminophen mercapturate is a multi-step process that begins with the bioactivation of acetaminophen and culminates in a series of conjugation and processing reactions.

Role of Glutathione S-Transferase (GST) in Initial Conjugation

A small percentage of acetaminophen is oxidized by cytochrome P450 enzymes, primarily CYP2E1, CYP1A2, and CYP3A4, to the highly reactive and toxic electrophile, N-acetyl-p-benzoquinone imine (NAPQI). nih.govnih.govnih.gov The detoxification of NAPQI is critically dependent on its rapid conjugation with the endogenous antioxidant glutathione (GSH). nih.govcas.cz This reaction, which can occur spontaneously, is significantly catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). nih.govcas.czjove.com

The enzymatic conjugation of NAPQI with GSH is a crucial step in preventing cellular damage that can lead to hepatotoxicity. nih.govnih.gov Several cytosolic GST isoforms have been implicated in this detoxification process. Human in vitro studies using isolated liver and placenta GSTs have demonstrated that GSTP1 is the most effective catalyst for the conjugation of NAPQI with GSH, followed by GSTT1 and GSTM1. nih.govclinpgx.orgclinpgx.org The GST-catalyzed reaction yields a stable glutathione conjugate, 3-(glutathion-S-yl)-acetaminophen. nih.govcas.cz

The relative efficiency of these GST isoforms in catalyzing the conjugation of NAPQI highlights the importance of genetic polymorphisms in these enzymes in individual susceptibility to acetaminophen-induced toxicity.

GST IsoformRelative Catalytic Efficiency in NAPQI-GSH ConjugationResearch Model
GSTP1Most EffectiveHuman in vitro (isolated liver and placenta GSTs) nih.govclinpgx.orgclinpgx.org
GSTT1IntermediateHuman in vitro (isolated liver and placenta GSTs) nih.govclinpgx.orgclinpgx.org
GSTM1Least EffectiveHuman in vitro (isolated liver and placenta GSTs) nih.govclinpgx.orgclinpgx.org

Subsequent N-Deacetylation and Cysteine Conjugate Processing

Following its formation, the acetaminophen-glutathione conjugate undergoes further metabolism to ultimately form acetaminophen mercapturate. This process involves a series of enzymatic reactions that occur in multiple organs, including the liver and kidneys. nih.gov

The initial step in the processing of the glutathione conjugate involves the sequential removal of the glutamate (B1630785) and glycine (B1666218) residues. The removal of the glutamyl moiety is catalyzed by γ-glutamyltransferase (GGT) , an enzyme located on the outer surface of cell membranes, particularly in the kidneys. nih.govosti.govnih.gov The resulting cysteinyl-glycine conjugate is then acted upon by a dipeptidase , which cleaves the glycine residue to form the acetaminophen-cysteine conjugate (APAP-CYS). nih.gov

Studies have shown that acetaminophen-cysteine can be a substrate for γ-glutamyl transpeptidase, indicating a potential for interaction with the γ-glutamyl cycle, which could affect renal glutathione homeostasis. nih.govosti.gov

The final step in the formation of acetaminophen mercapturate is the N-acetylation of the cysteine conjugate. This reaction is catalyzed by an N-acetyltransferase (NAT) , which transfers an acetyl group from acetyl-CoA to the free amino group of the cysteine residue. uniprot.org The resulting N-acetyl-S-[5-(acetylamino)-2-hydroxyphenyl]-L-cysteine is more commonly known as acetaminophen mercapturate. The disodium (B8443419) salt form refers to the deprotonated state of the phenolic hydroxyl group and the carboxylic acid group of the cysteine moiety.

The enzymes involved in this latter part of the pathway play a crucial role in the final detoxification and excretion of the acetaminophen metabolite.

EnzymeSubstrateProductRole in Mercapurate Formation
γ-Glutamyltransferase (GGT)Acetaminophen-Glutathione ConjugateAcetaminophen-Cysteinyl-Glycine ConjugateRemoves the glutamyl residue from the glutathione conjugate. nih.govosti.gov
DipeptidaseAcetaminophen-Cysteinyl-Glycine ConjugateAcetaminophen-Cysteine ConjugateCleaves the glycine residue to form the cysteine conjugate. nih.gov
N-Acetyltransferase (NAT)Acetaminophen-Cysteine ConjugateAcetaminophen MercapturateCatalyzes the final acetylation step to form the mercapturic acid. uniprot.org

Advanced Analytical Methodologies for Research Characterization and Quantification

Mass Spectrometry (MS) Integration for Structural Elucidation and Quantification

Isotopic Labeling Strategies for Metabolic Tracing Studies

Isotopic labeling is a powerful technique used in research to trace the metabolic fate of compounds within a biological system. In the context of acetaminophen (B1664979) metabolism, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are incorporated into the acetaminophen molecule. This "labeling" allows researchers to distinguish the administered drug and its metabolites from endogenous molecules.

The primary application of isotopic labeling in studying acetaminophen mercapturate formation is to elucidate the pathways and dynamics of N-acetyl-p-benzoquinone imine (NAPQI) detoxification. nih.gov Following the administration of isotopically labeled acetaminophen, biological samples like urine and plasma can be analyzed using mass spectrometry. The mass shift introduced by the stable isotopes allows for the unambiguous identification and quantification of metabolites, including the glutathione (B108866) conjugate which is the precursor to acetaminophen mercapturate. nih.gov

Research findings have demonstrated that this methodology provides significant insights into the disposition of acetaminophen. nih.gov For instance, by using labeled compounds, studies can track the inter-organ transport of metabolites between the liver and kidney, where the final conversion to the mercapturate occurs. nih.gov This approach is crucial for understanding the dose-dependent shifts in metabolic pathways, particularly the increased reliance on glutathione conjugation during acetaminophen overdose scenarios. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical and biomedical research for the structural elucidation of molecules. It provides detailed information about the chemical environment of atoms within a molecule, making it highly suitable for confirming the structure of metabolites like acetaminophen mercapturate.

Proton (¹H) NMR for Metabolic Fingerprinting

Proton (¹H) NMR spectroscopy is frequently employed for metabolic fingerprinting, offering a rapid and non-destructive overview of the metabolites present in a biological sample. nih.gov In studies of acetaminophen metabolism, ¹H NMR spectra of biofluids such as urine and plasma provide a comprehensive metabolic profile. nih.gov

In cases of acetaminophen overdose, ¹H NMR spectra reveal characteristic signals corresponding to high levels of the parent drug and its various metabolites, including the cysteine and N-acetylcysteine (mercapturate) conjugates. nih.gov The presence and intensity of these signals serve as a "fingerprint" of the metabolic response to the drug. This technique allows for the monitoring of endogenous metabolite profiles that change in response to drug-induced toxicity. nih.gov For example, elevated levels of specific amino acids detected by ¹H NMR can be indicative of liver damage resulting from acetaminophen toxicity. nih.gov

Table 1: Representative ¹H NMR Data for Acetaminophen Metabolites

MetaboliteProtonChemical Shift (ppm)
AcetaminophenAcetyl CH₃~2.1
Aromatic H~6.8-7.4
Acetaminophen GlucuronideAnomeric H~5.0
Acetaminophen Sulfate (B86663)Aromatic HShifted compared to parent
Acetaminophen MercapturateN-acetyl CH₃~2.0
Cysteine ProtonsVarious shifts

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Carbon-13 (¹³C) NMR for Backbone Elucidation

While ¹H NMR provides information about the protons in a molecule, Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework or "backbone" of a compound. In the structural confirmation of acetaminophen mercapturate, ¹³C NMR is crucial for verifying the position of the thioether linkage on the aromatic ring and confirming the integrity of the N-acetylcysteine moiety.

Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, providing definitive evidence of the molecular structure. Although less sensitive than ¹H NMR, ¹³C NMR is a powerful complementary technique for unambiguous structure elucidation in a research setting.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide even more detailed structural information by showing correlations between different nuclei. epfl.ch These methods are particularly useful for complex molecules like acetaminophen mercapturate, where 1D spectra may be crowded or ambiguous. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In acetaminophen mercapturate, COSY can be used to trace the connectivity within the N-acetylcysteine and the aromatic portions of the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). sdsu.eduyoutube.com This is a highly sensitive technique for assigning carbon signals based on their attached, and often already assigned, protons. emerypharma.com For acetaminophen mercapturate, it definitively links the proton signals to their corresponding carbons in both the acetaminophen and cysteine-derived parts of the molecule.

Table 2: Application of 2D NMR Techniques for Acetaminophen Mercapturate

TechniqueInformation ProvidedExample Application
COSY ¹H-¹H spin-spin coupling networksConfirming proton connectivity within the cysteine and aromatic ring systems.
HSQC Direct ¹H-¹³C one-bond correlationsAssigning carbon signals based on known proton assignments. emerypharma.com
HMBC ¹H-¹³C correlations over multiple bondsConfirming the thioether linkage between the acetaminophen and cysteine moieties. youtube.com

Electrochemical and Spectrophotometric Detection Methods in Research Settings

In research settings, both electrochemical and spectrophotometric methods are utilized for the detection and quantification of acetaminophen and its metabolites.

Electrochemical Detection: Electrochemical sensors offer a sensitive and selective platform for the detection of electroactive species. Acetaminophen itself is electrochemically active and can be readily detected. rsc.org Research has shown that modified electrodes, such as those using silicon nanowires or nitrogen-doped graphene, can significantly enhance the sensitivity and selectivity of acetaminophen detection. nih.govnih.gov While the primary focus of many studies is the parent drug, electrochemical methods can also be applied to its metabolites. The mercapturate conjugate, containing a phenolic hydroxyl group, is also amenable to electrochemical oxidation. nih.gov High-performance liquid chromatography (HPLC) systems coupled with amperometric detection have demonstrated improved sensitivity for acetaminophen metabolites, including the mercapturic acid conjugate, compared to UV detection alone. nih.gov The detection limit for some metabolites can be in the range of 0.1–0.5 ng when using electrochemical detection. nih.gov

Spectrophotometric Detection: UV-Vis spectrophotometry is a more traditional but still widely used method for the analysis of acetaminophen and its metabolites. researchgate.net This technique relies on the principle that these compounds absorb ultraviolet light at specific wavelengths. Acetaminophen and its metabolites, including the mercapturate, can be separated using techniques like HPLC and then quantified by a UV detector. nih.gov While generally less sensitive than electrochemical methods or mass spectrometry, spectrophotometry is a robust and cost-effective technique for many research applications. researchgate.netresearchgate.net However, spectral interference from other components in a biological matrix can be a limitation. researchgate.net

Table 3: Comparison of Detection Methods

MethodPrincipleAdvantagesResearch Application
Electrochemical Detection Measures current from redox reactionsHigh sensitivity and selectivity, rapid analysis. nih.govQuantification of acetaminophen and its metabolites in biological fluids, often coupled with HPLC. nih.gov
Spectrophotometric Detection Measures absorbance of UV-Vis lightSimple, cost-effective, robust. researchgate.netRoutine analysis of acetaminophen and its metabolites post-chromatographic separation. nih.gov

Investigational Roles and Research Applications in Molecular and Cellular Biology

Studies on Glutathione (B108866) Homeostasis in Xenobiotic Metabolism Research

The metabolism of acetaminophen (B1664979) is intrinsically linked to the cellular stores of glutathione (GSH), a critical tripeptide antioxidant. nih.govresearchgate.net The formation of acetaminophen mercapturate is a direct consequence of the conjugation of GSH with the reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI). nih.govwikipedia.org

In vitro and cell culture models have been instrumental in elucidating the dynamics of GSH depletion following exposure to acetaminophen. When therapeutic doses of acetaminophen are metabolized, a small fraction is oxidized by cytochrome P450 enzymes to form the highly reactive NAPQI. youtube.com This electrophilic intermediate is promptly neutralized by conjugation with GSH, a reaction that leads to the formation of 3-(glutathione-S-yl)-acetaminophen, the precursor to the mercapturate. nih.govclinpgx.org

However, in experimental systems simulating overdose conditions, the rapid production of NAPQI can overwhelm and severely deplete hepatic GSH stores by as much as 80-90%. nih.govnih.gov Studies using cultured murine hepatocytes have demonstrated that exposure to acetaminophen causes a rapid and substantial depletion of intracellular GSH, which precedes measurable cell injury. oup.com This depletion is a critical initiating event, as it allows NAPQI to accumulate and bind to other cellular macromolecules. nih.gov

Research also focuses on the replenishment of GSH stores. The standard antidote for acetaminophen overdose, N-acetylcysteine (NAC), functions by providing a precursor for GSH synthesis, thereby restoring the cell's capacity to detoxify NAPQI. nih.govresearchgate.net Experimental models have shown that delayed treatment with NAC or GSH can still be protective by enhancing hepatic and mitochondrial GSH levels. researchgate.net

Studies have investigated the impact of acetaminophen metabolism on other antioxidant enzymes. For instance, in mice treated with hepatotoxic doses of acetaminophen, the activity of mitochondrial manganese superoxide dismutase (MnSOD), a critical enzyme that protects mitochondria from oxidative damage, was significantly reduced early in the toxicity process. nih.gov This inactivation appears to be caused by nitration, a consequence of the formation of peroxynitrite, a potent oxidant that forms when superoxide reacts with nitric oxide. nih.govnih.gov The interplay between GSH depletion and the compromise of other antioxidant systems like SOD highlights the complex cellular response to xenobiotic metabolism. mdpi.com

Enzyme Kinetics and Substrate Specificity Investigations of Conjugating Enzymes

The enzymatic conjugation of NAPQI with glutathione is a critical detoxification step. This reaction is catalyzed by Glutathione S-transferases (GSTs), a superfamily of enzymes central to phase II metabolism. nih.gov

Investigating the kinetics of GSTs provides insight into the efficiency of NAPQI detoxification. Studies have shown that the reaction between NAPQI and GSH can occur both spontaneously and enzymatically, with the enzymatic reaction being significantly faster. nih.govnih.gov NAPQI has been described as one of the best substrates for glutathione transferase pi (GSTP1), highlighting the enzyme's crucial role. nih.govclinpgx.org

Kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), quantify the affinity of an enzyme for its substrate and its catalytic efficiency. Mathematical models of acetaminophen metabolism have utilized published kinetic values to simulate the detoxification process. For example, one model used a Km of 15 µM for NAPQI and a Vmax of 72,000 µM/hr for the GST-catalyzed conjugation reaction. nih.gov Other studies focusing on GSTs with different substrates, like 1-chloro-2,4-dinitrobenzene (CDNB), have determined Km values around 100 µM for both GSH and CDNB, with a Vmax ranging from 40 to 60 µmol/min per mg of GST. nih.govuc.pt These values, often determined using recombinant or purified enzyme systems, are vital for building predictive models of xenobiotic metabolism.

Table 1: Representative Enzyme Kinetic Parameters for Glutathione S-Transferase (GST)
Enzyme/SystemSubstrateApparent KmApparent VmaxSource
Liver GST ModelNAPQI15 µM72,000 µM/hr nih.gov
GSTGSH~100 µM40-60 µmol/min/mg nih.gov
GSTCDNB~100 µM40-60 µmol/min/mg nih.gov

The activity of enzymes involved in acetaminophen metabolism can be altered by other compounds, a phenomenon studied through inhibition and induction experiments. The cytochrome P450 enzymes (primarily CYP2E1, CYP1A2, and CYP3A4) that produce NAPQI can be induced by various substances, such as ethanol and the antituberculosis drug isoniazid. nih.govnih.gov This induction leads to a higher rate of NAPQI formation, potentially increasing the risk of toxicity. nih.gov

Conversely, compounds can inhibit these enzymes, reducing NAPQI production. For example, some natural products, like salvianolic acid B and sulforaphane, have been shown in in vitro systems (e.g., HepG2 cells) to inhibit CYP enzymes while inducing phase II enzymes like GSTs, thereby enhancing detoxification. frontiersin.org Furthermore, drugs like phenobarbital and phenytoin have been shown to inhibit the primary acetaminophen metabolism pathway of glucuronidation in human hepatocytes, which could potentially divert more of the drug toward the oxidative pathway that produces NAPQI. nih.gov These studies are crucial for understanding potential drug-drug interactions that can alter the metabolic fate of acetaminophen.

Mechanistic Research on Adduct Formation in Vitro

The formation of acetaminophen mercapturate is the result of a detoxification reaction. However, when this pathway is overwhelmed, the precursor NAPQI forms adducts with other nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. nih.govnih.gov Mechanistic research in vitro has been fundamental to understanding this process.

The covalent binding of NAPQI to proteins is considered a key event leading to cell death. nih.gov In vitro studies using recombinant GSTs have allowed for the precise characterization of NAPQI binding sites on these critical detoxification enzymes. Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have identified specific cysteine residues on GSTA1, GSTM1, GSTM2, and GSTP1 that are modified by NAPQI. frontiersin.org

Furthermore, research has shown that NAPQI can covalently bind to and inhibit other essential enzymes. For example, in vitro co-incubation of NAPQI with recombinant human glutathione synthetase (GS), the enzyme responsible for the final step of GSH synthesis, resulted in dose-dependent, irreversible inhibition of the enzyme. port.ac.uk Mass spectrometry analysis confirmed that NAPQI forms a covalent adduct with a critical cysteine residue (Cys-422) in the enzyme's structure. port.ac.uk This demonstrates a potential feedback loop where the toxic metabolite not only consumes GSH but also inhibits its synthesis, further compromising the cell's defense capabilities.

Investigations into Protein Adduction Mechanisms in Cellular Models

A primary focus of research involving acetaminophen is understanding the mechanisms of its toxicity at high doses, which is initiated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). In therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione (GSH). However, following an overdose, GSH stores are depleted, leading to the covalent binding of NAPQI to cellular proteins, forming protein adducts. These acetaminophen-protein adducts are considered a critical initiating event in the cascade of cellular damage that leads to liver injury.

The measurement of these adducts in cellular models is a key biomarker for assessing the extent of NAPQI-induced cellular damage. The levels of these adducts often correlate with the severity of liver injury. By identifying the specific proteins that are targeted by NAPQI, researchers can gain a deeper understanding of the molecular mechanisms underlying acetaminophen toxicity. This knowledge is crucial for developing strategies to prevent or mitigate such cellular damage.

Exploration of Thiomethyl Shunt Pathways in Research

While the main metabolic pathways of acetaminophen involve glucuronidation and sulfation, a smaller fraction is metabolized through the thiomethyl shunt pathway. This pathway leads to the formation of several conjugated thiomethyl metabolites. Recent research suggests this pathway may be more significant in acetaminophen metabolism and toxicity than previously understood.

Studies have shown that metabolites from this pathway, such as 3-methylthio-acetaminophen (3-MTAP), can be cytotoxic and may enhance acetaminophen-induced liver injury. The activity of the thiomethyl shunt pathway can vary between individuals, potentially due to genetic differences in the enzymes involved. This variability could be a factor in individual susceptibility to acetaminophen toxicity. Therefore, the thiomethyl shunt pathway presents a potential target for developing new interventions to prevent or treat liver injury caused by acetaminophen.

Development and Application as a Research Biomarker

Acetaminophen mercapturate has emerged as a significant biomarker in toxicological and metabolic research. Its presence and concentration in biological samples provide valuable information about exposure to acetaminophen and the metabolic processes within an organism.

Utility in Assessing Xenobiotic Exposure in Controlled Research Studies

In controlled research settings, acetaminophen mercapturate is used to assess exposure to acetaminophen. Traditional biomonitoring methods often rely on measuring the parent compound and its primary phase II metabolites, which have short half-lives. This can make it challenging to assess exposure retrospectively.

Recent studies have identified previously unrecognized acetaminophen metabolites, including conjugated thiomethyl metabolites formed via the thiomethyl shunt pathway. These metabolites exhibit delayed formation and excretion rates. Their peak levels in blood and urine are observed later than other acetaminophen metabolites, which could extend the timeframe for assessing exposure. Incorporating these metabolites into biomonitoring methods may help to avoid underestimating acetaminophen use and provide a more complete picture of exposure.

Application in Studies of Hepatic Metabolism in Pre-Clinical Models

In pre-clinical studies, particularly those using animal models, acetaminophen mercapturate is a key indicator of hepatic metabolism and the detoxification of reactive metabolites. Following the administration of a toxic dose of acetaminophen to mice, a significant increase in urinary levels of acetaminophen mercapturate is observed.

The concentration of this metabolite has been found to correlate with the extent of liver damage. This makes acetaminophen mercapturate a useful non-invasive biomarker for evaluating acetaminophen-induced hepatotoxicity in these models. Its measurement aids in understanding the metabolic pathways involved in both the detoxification and the bioactivation of acetaminophen within the liver.

Theoretical and Computational Approaches in Research

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as a drug or its metabolite, to the active site of a receptor, typically a protein. These methods have been instrumental in elucidating the interactions of acetaminophen (B1664979) and its metabolites with key enzymes.

Molecular docking studies have been employed to investigate the binding affinity of acetaminophen with cyclooxygenase (COX) enzymes, which are important targets in its analgesic and antipyretic actions. ijnrd.org For instance, docking simulations have indicated a stronger binding affinity of paracetamol (acetaminophen) towards COX-2 compared to COX-1, with binding energies of -50.19 kcal/mol and -28.06 kcal/mol, respectively. ijnrd.org Another study also found the strongest binding of paracetamol with COX-2, with an E-value of -165.9, compared to -160.9 for COX-1. rmj.org.pk These studies help in understanding the molecular basis of its pharmacological effects. ijnrd.orgrmj.org.pk

Furthermore, molecular docking has been utilized to explore the interaction between acetaminophen and glutathione (B108866) (GSH), a key molecule in the detoxification of acetaminophen's reactive metabolite. scispace.com A study performing molecular docking using Autodock Vina 1.1.2 found that acetaminophen has a slightly higher affinity for the dimeric form of GSH (-2.7 kcal/mol) compared to its monomeric form (-2.2 kcal/mol). scispace.com These simulations provide a structural rationale for the detoxification process, showing how the acetyl group of acetaminophen positions itself relative to the thiol group of cysteine in GSH. scispace.com

Molecular dynamics simulations, which provide a time-resolved view of molecular motions, are used to assess the stability of ligand-protein complexes and to explore conformational changes. These simulations are a component of quantitative systems toxicology (QST) models like DILIsym®, which can simulate drug-induced liver injury by incorporating aspects of drug metabolism and transport. nih.gov

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations offer a detailed examination of electronic structure and can be used to map out the potential energy surfaces of chemical reactions. This allows for the determination of reaction pathways, transition states, and activation energies, providing a fundamental understanding of reaction mechanisms.

The formation of acetaminophen mercapturate proceeds through the initial oxidation of acetaminophen to the highly reactive electrophilic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.govscialert.net Quantum chemical studies have been crucial in understanding the reactivity of NAPQI. A quantum chemical study on the reaction between NAPQI and deoxyguanosine (dG) or glutathione (GSH) was performed to understand its potential genotoxicity. nih.gov Using the M062X/6-311++G (d,p) level of theory, the activation energy (ΔGǂ) for the nucleophilic attack of the deprotonated sulfur atom of GSH on the C3 atom of NAPQI was calculated to be 12.9 kcal/mol. nih.gov This low activation energy indicates a very fast reaction, highlighting the efficiency of GSH in detoxifying NAPQI. nih.gov

In contrast, the reaction of NAPQI with dG, a model for DNA damage, was found to be a multi-step process with a rate-limiting first step having a much higher activation energy of 26.7 kcal/mol. nih.gov These calculations demonstrate that the reaction with GSH is significantly more favorable, explaining why DNA damage typically only occurs after severe depletion of GSH stores. nih.gov

Quantum chemistry has also been used to study the degradation mechanisms of acetaminophen initiated by hydroxyl (•OH) and sulfate (B86663) (SO4•−) radicals in aqueous solutions. nih.gov Using the M06-2X functional, these studies have elucidated the preferred reaction sites and pathways, contributing to a deeper understanding of its environmental fate and potential degradation products. nih.gov

In Silico Modeling of Metabolic Pathways

In silico modeling of metabolic pathways involves the development of mathematical and computational models to simulate the complex network of biochemical reactions that a drug undergoes in the body. These models, often in the form of physiologically-based pharmacokinetic (PBPK) models, integrate physiological, biochemical, and drug-specific parameters to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound.

The metabolism of acetaminophen is a well-studied example where in silico modeling has provided significant insights. nih.gov After therapeutic doses, acetaminophen is primarily metabolized through glucuronidation and sulfation. nih.govclinpgx.org A smaller fraction is oxidized by cytochrome P450 (CYP) enzymes to form the reactive metabolite NAPQI. nih.govclinpgx.org NAPQI is then detoxified by conjugation with glutathione to form 3-(glutathione-S-yl)-acetaminophen, which is further metabolized to cysteine and mercapturic acid conjugates, including acetaminophen mercapturate. nih.gov

Computational models have been developed to simulate the spatial and temporal dynamics of acetaminophen metabolism within the liver lobules. nih.gov These models incorporate the heterogeneous distribution of CYP enzymes and glutathione, which helps to explain the zonal nature of acetaminophen-induced hepatotoxicity. nih.gov PBPK models have been used to quantify the effects of factors like fasting, alcohol consumption, and chronic acetaminophen use on its metabolism. nih.gov For example, simulations have shown that in individuals who consume excessive amounts of alcohol, the primary reason for increased hepatotoxicity is the decreased availability of glutathione, rather than an increased production of toxic byproducts. nih.gov These models are valuable tools for predicting the risk of liver injury and for understanding the interplay between different metabolic pathways. nih.gov

Emerging Research Directions and Methodological Innovations

Development of Novel Analytical Platforms for Metabolite Detection

The accurate and sensitive detection of acetaminophen (B1664979) and its metabolites, including acetaminophen mercapturate, is fundamental for metabolism studies. Historically, analytical methods included gas chromatography and high-performance liquid chromatography (HPLC). mdpi.com However, recent advancements have focused on more sophisticated, sensitive, and high-throughput platforms that can simultaneously quantify the parent drug and a comprehensive suite of its metabolites from complex biological matrices.

Liquid chromatography-mass spectrometry (LC-MS), particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (U(H)PLC–MS/MS), has become the gold standard. tandfonline.com These platforms offer significant advantages:

High Sensitivity and Specificity: Capable of detecting metabolites at very low concentrations. mdpi.comnih.gov

Comprehensive Coverage: Enable the simultaneous quantification of acetaminophen and its major and minor metabolites, such as the glucuronide, sulfate (B86663), glutathione (B108866), cysteine, and N-acetylcysteine (mercapturate) conjugates, in a single analytical run. tandfonline.comnih.gov

Rapid Analysis: Feature short run times, often under 10 minutes per sample, which is a significant improvement over older methods. nih.govucl.ac.uk

Minimal Sample Requirement: Modern methods can be performed on very small sample volumes, such as 5 μl of plasma. tandfonline.comucl.ac.uk

Spatial metabolomics is another emerging frontier, allowing researchers to visualize the distribution of metabolites directly within tissue sections. nih.gov Techniques like Mass Spectrometry Imaging (MSI) provide spatially resolved metabolic profiles, offering in-situ information on where metabolites like acetaminophen mercapturate are formed and localized within an organ, such as the liver. nih.govastrazeneca.com

Analytical PlatformKey FeaturesApplication to Acetaminophen Mercapturate
U(H)PLC-MS/MS High sensitivity, specificity, and throughput; allows for simultaneous quantification of multiple analytes. tandfonline.comRoutinely used for the quantitative analysis of acetaminophen mercapturate (APAP-NAC) and other key metabolites in plasma, urine, and tissue samples. tandfonline.comnih.govucl.ac.uk
Spatial Metabolomics (MSI) Provides spatial distribution of metabolites within a tissue sample. nih.govCan map the localization of acetaminophen metabolism, showing the regions of NAPQI formation and subsequent detoxification to mercapturate within the liver lobule. astrazeneca.com
Single-cell Metabolomics Measures metabolic profiles of individual cells. nih.govOffers the potential to understand cell-to-cell variability in acetaminophen metabolism and susceptibility to toxicity. nih.gov

Integration of Multi-Omics Technologies (e.g., Metabolomics, Proteomics) in Biotransformation Studies

The biotransformation of acetaminophen is a complex process involving multiple enzymes and pathways. A holistic understanding requires looking beyond a single class of molecules. Multi-omics, the integration of different "omics" datasets such as genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level view of metabolic processes. mdpi.com

In the context of acetaminophen, multi-omics studies are revealing new insights:

Metabolomics identifies and quantifies the full spectrum of small-molecule metabolites, providing a direct snapshot of the physiological state. This allows for precise measurement of the flux through the glucuronidation, sulfation, and glutathione conjugation pathways that lead to acetaminophen mercapturate. nih.gov

Proteomics analyzes the abundance and modifications of proteins, including the cytochrome P450 enzymes (like CYP2E1) that produce the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) and the glutathione S-transferases (GSTs) that detoxify it to a glutathione conjugate, the precursor to the mercapturate. mdpi.comresearchgate.net

Integrated Analysis: By combining these datasets, researchers can link genetic variations (genomics) to changes in enzyme levels (proteomics) and the resulting metabolic profile (metabolomics). nih.gov For instance, a multi-omic study integrated genomic and metabolomic data from patients taking acetaminophen and identified eight metabolites under genetic control that were predictive of liver injury. nih.gov This approach helps uncover novel biomarkers and understand inter-individual variability in drug metabolism and toxicity. nih.govnih.gov

The goal of such integration is to build comprehensive models that can predict an individual's response to a xenobiotic, moving towards personalized medicine and safety assessment. mdpi.comnih.gov

Omics TechnologyRole in Studying Acetaminophen Biotransformation
Metabolomics Quantifies acetaminophen mercapturate and other metabolites, revealing the metabolic flux and activity of different biotransformation pathways. nih.gov
Proteomics Measures the levels of key enzymes involved in the formation (CYP450s) and detoxification (GSTs) of the NAPQI intermediate that leads to mercapturate. mdpi.com
Genomics/Transcriptomics Identifies genetic variants and changes in gene expression that influence the levels and activity of metabolic enzymes, affecting the rate of mercapturate formation. mdpi.comnih.gov
Multi-Omics Integration Connects genetic predispositions with protein expression and metabolic outcomes to build predictive models of drug-induced liver injury and identify novel therapeutic targets. nih.govnih.gov

Advancements in In Vitro and Ex Vivo Model Systems for Pathway Elucidation

To study the specific pathways of xenobiotic metabolism without the complexity of a whole organism, researchers rely on in vitro (in glass) and ex vivo (from living tissue) models. These systems are crucial for elucidating the mechanisms of acetaminophen mercapturate formation.

Key advancements in these models include:

Primary Human Hepatocytes (PHH): Considered the gold standard for studying human liver metabolism. xiahepublishing.com These cells, isolated directly from human liver tissue, are metabolically competent and can replicate the primary metabolic pathways of acetaminophen, including the formation of the toxic NAPQI intermediate and its subsequent detoxification to mercapturate. xiahepublishing.com However, their availability is limited, and they can lose metabolic activity over time in culture. xiahepublishing.com

Hepatoma Cell Lines (e.g., HepaRG): These are immortalized cell lines that can be differentiated into hepatocyte-like cells. HepaRG cells are a notable model because they are metabolically competent and develop injury with characteristics similar to those seen in human overdose patients, making them a valuable and more readily available alternative to PHH. xiahepublishing.com

3D Liver Models and Organoids: Moving beyond traditional 2D cell cultures, researchers are developing more complex systems like 3D spheroids and human liver organoids (HLOs). frontiersin.org These models better replicate the cell-cell interactions and microarchitecture of the liver, providing a more physiologically relevant environment for studying metabolism and toxicity pathways over longer periods. frontiersin.org

Precision-Cut Tissue Slices: Ex vivo models using precision-cut liver slices from humans or animals preserve the complex cellular architecture and interactions of the liver, offering a bridge between in vitro cultures and in vivo studies. nih.gov

Despite their utility, it is crucial to recognize the limitations of in vitro models. Studies have shown a disconnect between the concentrations needed to induce toxicity in vitro versus the blood concentrations associated with clinical hepatotoxicity, highlighting the importance of careful model selection and validation. bates.eduoup.com

Systems Biology Approaches to Complex Xenobiotic Metabolism

Xenobiotic metabolism is not a series of linear, isolated reactions but a dynamic and interconnected network. Systems biology aims to understand this complexity through computational and mathematical modeling. ebi.ac.uk By integrating experimental data into these models, researchers can simulate the entire metabolic fate of a compound like acetaminophen.

Key aspects of systems biology approaches include:

Pharmacokinetic (PK) / Pharmacodynamic (PD) Modeling: These models describe the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. For acetaminophen, ODE-based (Ordinary Differential Equation) models are used to describe its diffusion into cells and its metabolism by various enzymes to form glucuronide, sulfate, and NAPQI-derived conjugates like the mercapturate. nih.govfrontiersin.org

Multi-scale Modeling: Advanced models incorporate multiple biological scales, from the molecular interactions of enzymes to the cellular and tissue-level architecture. frontiersin.orgyoutube.com For example, spatial-temporal models of a liver lobule can simulate how blood flow and the zoned expression of enzymes (like CYP2E1) affect the location and extent of NAPQI production and subsequent cell death. nih.govyoutube.com

Parameter Sensitivity Analysis: A key strength of these models is the ability to perform "in silico" experiments to identify which parameters—such as the initial dose, enzyme activity, or glutathione levels—are most critical in determining whether metabolism proceeds safely or leads to toxicity. ebi.ac.uk This can help predict a critical dose threshold and understand inter-individual variability. ebi.ac.ukyoutube.com

These computational approaches provide a powerful framework for hypothesis testing and for predicting the metabolic consequences of xenobiotic exposure under different conditions. frontiersin.org

Exploration of its Role in Fundamental Biological Signaling Pathways (Non-Clinical)

Acetaminophen mercapturate is primarily considered an end-product of a detoxification pathway, ultimately excreted in the urine. nih.gov As such, it is not typically viewed as a direct signaling molecule. However, its formation is inextricably linked to cellular events that trigger fundamental biological signaling pathways, particularly those related to cellular stress and injury.

The crucial context is the pathway that necessitates its creation:

GSH Depletion and Oxidative Stress: The formation of acetaminophen mercapturate begins with the conjugation of the highly reactive NAPQI metabolite with glutathione (GSH). nih.gov During an overdose, this process can rapidly deplete hepatic GSH stores. nih.gov GSH is a primary cellular antioxidant, and its depletion leaves the cell vulnerable to oxidative stress from reactive oxygen species (ROS).

NAPQI-Protein Adduct Formation: When GSH is depleted, excess NAPQI binds covalently to cellular proteins, particularly mitochondrial proteins. nih.govnih.gov This binding, or "adduct formation," impairs the function of critical proteins.

Mitochondrial Dysfunction and Cell Death Signaling: The formation of mitochondrial protein adducts is a key initiating event in acetaminophen-induced hepatotoxicity. It leads to the impairment of the mitochondrial respiratory chain, increased mitochondrial oxidative stress, and the opening of the mitochondrial permeability transition pore. This triggers downstream signaling cascades that culminate in oncotic necrosis, the primary mode of cell death in this context. xiahepublishing.comnih.gov

Therefore, the rate and magnitude of acetaminophen mercapturate formation serve as a direct biomarker for the generation of NAPQI. A high level of mercapturate in the urine signifies that a significant portion of the parent compound was shunted down this bioactivation pathway, indicating that GSH depletion and the subsequent pathological signaling events have likely occurred. In this sense, while not a signaling molecule itself, the mercapturate pathway is a critical component and indicator of the activation of stress and cell death signaling cascades.

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structure of acetaminophen mercapurate disodium salt in synthesized samples?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify the acetyl-L-cysteinyl moiety and disodium salt formation. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 245–260 nm) should be employed to assess purity, with retention time comparisons against certified reference standards. Mass spectrometry (LC-MS/MS) is advised for molecular weight validation and detecting trace impurities. Cross-referencing with spectral databases (e.g., ChemSpider) ensures consistency in structural assignments .

Q. What laboratory safety protocols are essential for handling this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation of aerosols or dust. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store the compound in airtight containers at 2–8°C, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, as disodium salts may undergo hydrolysis or redox reactions. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of according to hazardous waste regulations .

Q. How can researchers synthesize this compound, and what are common purification challenges?

  • Methodological Answer : Synthesis typically involves reacting acetaminophen with N-acetyl-L-cysteine under alkaline conditions, followed by disodium salt formation via sodium hydroxide neutralization. Purification via recrystallization (using ethanol/water mixtures) is common, but residual solvents or unreacted precursors may persist. Dialysis (MWCO 500 Da) or size-exclusion chromatography can address low-molecular-weight impurities. Monitor pH during crystallization to avoid decomposition .

Advanced Research Questions

Q. How do experimental models (e.g., in vitro vs. in vivo) influence observed metabolic pathways of this compound?

  • Methodological Answer : In vitro hepatocyte models often show rapid conjugation via glutathione transferases, while in vivo murine models may highlight renal excretion pathways due to interspecies metabolic differences. To resolve contradictions, use isotopic tracers (e.g., ¹³C-labeled compounds) and paired LC-MS/MS analysis of plasma, urine, and tissue homogenates. Consider genetic knockouts (e.g., GST-deficient mice) to isolate specific metabolic routes .

Q. What strategies mitigate discrepancies in stability data for this compound under varying pH conditions?

  • Methodological Answer : Stability studies should replicate physiological pH ranges (e.g., 6.0–7.4 for hepatic/renal systems). Use buffered solutions (PBS, Tris-HCl) and monitor degradation via accelerated stability testing (40°C/75% RH). UPLC-UV can quantify degradation products like free acetaminophen or cysteine adducts. For long-term storage, lyophilization in amber vials under nitrogen atmosphere minimizes hydrolysis and oxidation .

Q. How can researchers optimize experimental designs to study the compound’s role in hepatotoxicity mechanisms?

  • Methodological Answer : Combine transcriptomic (RNA-seq) and metabolomic (untargeted LC-MS) profiling in primary hepatocytes exposed to subtoxic doses. Use CRISPR-Cas9 to silence candidate genes (e.g., CYP2E1, Nrf2) and assess impact on metabolite formation. Validate findings with immunohistochemistry in liver tissue sections from APAP-overdose models. Include positive controls (e.g., APAP-GSH) to benchmark mercapurate-specific effects .

Methodological Considerations for Data Validation

Q. What are best practices for validating the identity of this compound in complex biological matrices?

  • Methodological Answer : Employ orthogonal techniques:
  • Chromatographic : Compare retention times with authentic standards using UPLC with diode-array detection.
  • Spectroscopic : High-resolution MS (HRMS) for exact mass (<5 ppm error) and MS/MS fragmentation patterns.
  • Isotopic Labeling : Use deuterated internal standards (e.g., acetaminophen-d3) to correct for matrix effects in quantitative assays .

Troubleshooting Common Experimental Challenges

Q. How should researchers address low yields in disodium salt formation during synthesis?

  • Methodological Answer : Optimize stoichiometry (2:1 molar ratio of NaOH to mercapturic acid) and reaction temperature (25–30°C). Use anhydrous solvents to prevent sodium hydroxide deliquescence. Characterize intermediates with FT-IR to confirm carboxylate anion formation (peaks at 1550–1610 cm⁻¹). Consider alternative counterions (e.g., potassium) if sodium salt crystallization fails .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.